ZG1077

KRAS G12C non-small cell lung cancer covalent inhibitor

KRAS G12C-driven NSCLC research demands tool compounds with defined stereochemistry to ensure reproducible target engagement. ZG1077 is an atropisomeric covalent KRAS G12C inhibitor featuring a 2-cyclobutyl-6-(methylsulfonyl)phenyl N1-aryl group-structurally distinct from pyridine-based analogs. • Inhibits pERK with IC50 1.70 μM in H358 NSCLC cells. • Defined axial chirality enables controlled binding conformation and residence-time studies. • Phenyl-based N1-aryl substitution supports SAR comparator investigations against pyridine chemotypes. Supplied with full analytical characterization in multiple pack sizes.

Molecular Formula C33H33F2N5O5S
Molecular Weight 649.7 g/mol
Cat. No. B12404954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZG1077
Molecular FormulaC33H33F2N5O5S
Molecular Weight649.7 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(=O)C=C)C)C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=CC=C5S(=O)(=O)C)C6CCC6
InChIInChI=1S/C33H33F2N5O5S/c1-5-27(42)38-16-19(3)39(17-18(38)2)31-22-15-24(35)29(28-23(34)12-8-13-25(28)41)36-32(22)40(33(43)37-31)30-21(20-9-6-10-20)11-7-14-26(30)46(4,44)45/h5,7-8,11-15,18-20,41H,1,6,9-10,16-17H2,2-4H3/t18-,19+/m1/s1
InChIKeySVGWLNVYDOKOFN-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZG1077: Covalent KRAS G12C Inhibitor for NSCLC Research


The compound 1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one, designated ZG1077 (CAS 2670380-82-0), is a covalent KRAS G12C inhibitor built upon a pyrido[2,3-d]pyrimidinone core. This compound class acts by irreversibly binding to the mutant cysteine residue at position 12 of KRAS, locking the oncoprotein in its inactive GDP-bound state and preventing downstream signaling in KRAS G12C-mutant cancers . The scaffold is structurally related to the bicyclic pyridopyrimidinone framework of the first-in-class clinical KRAS G12C inhibitor sotorasib (AMG 510) [1], yet ZG1077 incorporates distinct substitutions at the N1-aryl, C4-piperazine, C6-fluoro, and C7-(2-fluoro-6-hydroxyphenyl) positions that define its unique molecular profile and differentiate it from other pyridopyrimidinone-based KRAS G12C inhibitors.

Covalent KRAS G12C pathway inhibition in NSCLC cell models
Distinct pyridopyrimidinone scaffold with cyclobutyl/methylsulfonyl N1-aryl and chiral piperazine
Atropisomeric structure supports stereochemical control studies

Why ZG1077 Cannot Be Substituted by Other Pyridopyrimidinones


KRAS G12C inhibitors that share the pyrido[2,3-d]pyrimidinone core—including sotorasib, adagrasib (MRTX849, tetrahydropyridopyrimidine scaffold), and research compounds such as Compound 26a—differ substantially in their N1-aryl substitutions, C4-piperazine modifications, and C6/C7 substituent patterns [1]. ZG1077 uniquely combines a 2-cyclobutyl-6-(methylsulfonyl)phenyl group at N1 with a (2S,5R)-2,5-dimethyl-4-acryloylpiperazine at C4, 6-fluoro substitution, and a 7-(2-fluoro-6-hydroxyphenyl) moiety. These structural features influence covalent binding kinetics, cellular permeability, metabolic stability, and ultimately the concentration required to achieve KRAS G12C inhibition in cellular assays [2]. Furthermore, ZG1077 possesses an atropisomeric structure resulting from restricted rotation around the N1-aryl bond, a stereochemical feature that can significantly affect target engagement, selectivity, and pharmacokinetic properties compared to non-atropisomeric or differently substituted pyridopyrimidinone analogs [3]. Substituting ZG1077 with a seemingly similar pyridopyrimidinone inhibitor without accounting for these stereochemical and substitutional differences may introduce uncontrolled variables in research outcomes.

! Pyridopyrimidinone analogs (sotorasib, 26a) carry different N1-aryl, C4-piperazine, and C6/C7 patterns; cellular potency and permeability may shift.
! Atropisomeric axial chirality can affect target residence time and PK; non-atropisomeric surrogates may not replicate these behaviors.
! Metabolic stability and binding kinetics are substitution-dependent; direct interchange without validation may introduce uncontrolled variables.

ZG1077 Differentiation Evidence


Cellular pERK Inhibition in H358 NSCLC Cells

ZG1077 inhibits KRAS G12C-driven ERK phosphorylation in H358 human NSCLC cells with an IC50 of 1.70 μM, as measured by reduction of phosphorylated ERK at T202/Y204 [1]. This value reflects the functional consequence of covalent KRAS G12C engagement in a cellular context. For comparison, the structurally related bicyclic pyridopyrimidinone analog Compound 26a—which lacks the cyclobutyl and methylsulfonyl features of ZG1077—exhibits cell growth inhibition of 0.79 μM in MIA PaCa-2 pancreatic cancer cells against KRAS G12C [2]. While the assays differ (pERK inhibition vs. cell viability), both represent cellular measures of KRAS G12C pathway suppression within the pyridopyrimidinone chemotype, providing a cross-study reference for expected potency ranges in this scaffold class.

Cellular pERK inhibition
Context-dependent
IC50 1.70 μM (pERK T202/Y204, H358 NSCLC)
Supports cellular KRAS G12C pathway engagement context
Comparator 26a GI50 0.79 μM in MIA PaCa-2; assay endpoints differ
KRAS G12C non-small cell lung cancer covalent inhibitor ERK phosphorylation

Atropisomeric Structure vs. Sotorasib

ZG1077 exists as an atropisomer due to restricted rotation around the bond connecting the N1-aryl (2-cyclobutyl-6-methylsulfonylphenyl) group to the pyrido[2,3-d]pyrimidinone core [1]. This stereochemical feature arises from the ortho-substitution pattern on the phenyl ring (cyclobutyl at position 2, methylsulfonyl at position 6), which creates sufficient steric hindrance to prevent free rotation at physiological temperatures. In contrast, the clinically approved pyridopyrimidinone KRAS G12C inhibitor sotorasib (AMG 510) employs a 2-isopropyl-4-methylpyridin-3-yl group at N1 that does not exhibit atropisomerism [2]. The axial chirality of ZG1077 may confer distinct target binding conformations, differential off-rate kinetics from the KRAS G12C GDP-binding pocket, and altered metabolic stability profiles—factors that are critical for interpreting cellular potency, selectivity, and in vivo pharmacokinetic data obtained with this compound.

Atropisomerism vs. sotorasib
Class-level
Atropisomeric (axial chirality) vs. non-atropisomeric N1-aryl
Stereochemical control may affect binding conformation and PK
Confirmed by process research; sotorasib lacks restricted rotation
atropisomerism axial chirality stereochemistry KRAS G12C inhibitor pyridopyrimidinone

N1-Aryl Substitution vs. Sotorasib

ZG1077 incorporates a 2-cyclobutyl-6-(methylsulfonyl)phenyl substituent at the N1 position of the pyrido[2,3-d]pyrimidinone core . This substitution pattern differs fundamentally from the 2-isopropyl-4-methylpyridin-3-yl group present in sotorasib (AMG 510) [1]. The phenyl-based N1-aryl group in ZG1077 provides distinct electronic properties (electron-withdrawing methylsulfonyl at the ortho position) and steric bulk (cyclobutyl at the adjacent ortho position) compared to the pyridine-based N1-aryl group in sotorasib. In structure-activity relationship studies of pyridopyrimidinone KRAS G12C inhibitors, N1-aryl modifications have been shown to alter binding affinity, cellular potency, and metabolic stability [2]. The unique N1 substitution of ZG1077 represents a distinct chemical space within the pyridopyrimidinone class and may be exploited for scaffold-hopping or resistance-overcoming studies where alternative N1-aryl interactions with the KRAS G12C switch II pocket are desired.

N1-aryl substitution vs. sotorasib
Class-level
Phenyl (cyclobutyl/methylsulfonyl) vs. pyridine (isopropyl/methyl)
N1-aryl chemotype may alter binding and metabolic stability
Supports SAR exploration of alternative N1-aryl architectures
structure-activity relationship N1-aryl substitution KRAS G12C pyridopyrimidinone

ZG1077 Research Applications


KRAS G12C Pathway Inhibition in H358 NSCLC Models

ZG1077 is suitable for in vitro experiments measuring KRAS G12C pathway suppression in the H358 non-small cell lung cancer cell line, where it inhibits ERK phosphorylation with an IC50 of 1.70 μM [1]. This cellular pERK assay provides a functional readout of target engagement and downstream signaling blockade. Researchers studying KRAS G12C-driven NSCLC biology or evaluating combination strategies with other pathway inhibitors may employ ZG1077 as a tool compound with defined cellular potency in this disease-relevant cell line [1].

N1-Aryl SAR and Scaffold-Hopping Studies

ZG1077 features a phenyl-based N1-aryl group (2-cyclobutyl-6-methylsulfonylphenyl) that differs from the pyridine-based N1-aryl group found in sotorasib . This structural distinction makes ZG1077 a valuable comparator compound for SAR studies investigating how N1-aryl ring identity (phenyl vs. pyridine) and ortho-substitution patterns affect KRAS G12C binding kinetics, cellular permeability, and metabolic stability within the pyridopyrimidinone scaffold class [2]. Medicinal chemistry teams exploring alternative N1-aryl chemotypes may utilize ZG1077 as a reference point for phenyl-based substitution strategies.

Atropisomerism Studies in KRAS G12C Inhibitor Development

The atropisomeric nature of ZG1077, arising from restricted rotation around the N1-aryl bond due to ortho-substitution on the phenyl ring, distinguishes it from non-atropisomeric pyridopyrimidinone KRAS G12C inhibitors such as sotorasib [3]. Researchers investigating the impact of axial chirality on covalent inhibitor binding conformation, target residence time, and in vivo pharmacokinetics may select ZG1077 as a model atropisomeric compound. Process chemistry studies have established synthetic routes to ZG1077 that address atropisomer control [3], making it accessible for investigations where stereochemically defined KRAS G12C inhibitors are required.

Application
Selection Property
Validation Focus
KRAS G12C pathway inhibition in NSCLC models
Cellular pERK inhibition readout (H358)
Benchmark pathway suppression in mutant NSCLC cells
N1-aryl SAR and scaffold-hopping studies
Phenyl-based ortho-disubstituted N1-aryl architecture
Binding kinetics and permeability vs. pyridine analogs
Atropisomerism impact on inhibitor behavior
Axial chirality from restricted N1-aryl rotation
Target residence time and in vivo PK assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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